molecular formula C11H18N4O B2575265 1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine CAS No. 1484860-97-0

1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine

Cat. No. B2575265
CAS RN: 1484860-97-0
M. Wt: 222.292
InChI Key: HSAYHTNPRJLSEQ-UHFFFAOYSA-N
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Description

1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine, also known as MP-10, is a synthetic compound that belongs to the class of pyrazolamines. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. MP-10 has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various aspects of brain function.

Mechanism of Action

The mechanism of action of 1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine involves its binding to the DAT protein, thereby preventing the reuptake of dopamine into presynaptic neurons. This results in increased dopamine concentration in the synaptic cleft, leading to enhanced neurotransmission. 1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine has been shown to exhibit high selectivity for DAT, with minimal effects on other neurotransmitter transporters.
Biochemical and Physiological Effects
1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on dopamine signaling, it has also been shown to modulate the activity of other neurotransmitter systems, including norepinephrine and serotonin. 1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine has been shown to enhance cognition and memory in animal models, and has also been shown to exhibit potential antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine in laboratory experiments include its high selectivity for DAT, its ability to modulate multiple neurotransmitter systems, and its potential to enhance cognitive function. However, there are also limitations associated with its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research involving 1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine. One area of interest is the potential use of 1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine as a therapeutic agent for various neuropsychiatric disorders, including depression and anxiety. Another area of interest is the use of 1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine as a tool for investigating the neural mechanisms underlying addiction and substance abuse. Additionally, further research is needed to better understand the long-term effects of 1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine on brain function and behavior.

Synthesis Methods

The synthesis of 1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine involves the reaction of 2-methylpiperidine with 1H-pyrazol-4-amine in the presence of a carbonylating agent. The resulting product is then treated with methyl iodide to yield the final compound. The overall synthesis is relatively straightforward and can be achieved using standard laboratory techniques.

Scientific Research Applications

1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the dopamine transporter (DAT), a protein that plays a critical role in regulating dopamine signaling in the brain. By inhibiting DAT, 1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine can increase the concentration of dopamine in the synapse, leading to enhanced neurotransmission.

properties

IUPAC Name

(4-amino-2-methylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8-5-3-4-6-15(8)11(16)10-9(12)7-13-14(10)2/h7-8H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAYHTNPRJLSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C=NN2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

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